1-(Ethylamino)-1H-indole-5,6-diol
Description
1-(Ethylamino)-1H-indole-5,6-diol is a substituted indole derivative characterized by hydroxyl groups at positions 5 and 6 of the indole core and an ethylamino (-NH-CH2CH3) moiety at position 1. This compound shares structural homology with naturally occurring indole derivatives like 5,6-dihydroxyindole (5,6-DHI), a key intermediate in melanin biosynthesis . The ethylamino substituent distinguishes it from simpler analogs such as 1-methyl-1H-indole-5,6-diol (M.W. 163.18) and unsubstituted 5,6-DHI (M.W. 149.15, CAS: 3131-52-0) .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(ethylamino)indole-5,6-diol |
InChI |
InChI=1S/C10H12N2O2/c1-2-11-12-4-3-7-5-9(13)10(14)6-8(7)12/h3-6,11,13-14H,2H2,1H3 |
InChI Key |
KXRQSYPMSFZOOE-UHFFFAOYSA-N |
Canonical SMILES |
CCNN1C=CC2=CC(=C(C=C21)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylamino)-1H-indole-5,6-diol typically involves the following steps:
Starting Material: The synthesis begins with an indole derivative, such as indole-5,6-diol.
Ethylation: The indole-5,6-diol undergoes ethylation using ethylamine under controlled conditions to introduce the ethylamino group at the 1-position.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Reagents: Specific catalysts and reagents are employed to enhance the reaction efficiency and selectivity.
Purification and Isolation: Advanced purification techniques, including distillation, crystallization, and chromatography, are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylamino)-1H-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ethylamino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Electrophiles: Alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed:
Quinone Derivatives: Formed through oxidation.
Dihydro Derivatives: Formed through reduction.
Substituted Indoles: Formed through substitution reactions.
Scientific Research Applications
1-(Ethylamino)-1H-indole-5,6-diol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Ethylamino)-1H-indole-5,6-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The ethylamino group imparts distinct physicochemical properties compared to other substituents:
Key Observations :
- The ethylamino group in this compound enhances solubility in polar solvents (e.g., water, ethanol) compared to the methyl group in 1-methyl-1H-indole-5,6-diol .
Spectroscopic Characterization
- 1H NMR: Ethylamino protons (δ ~2.5–3.5 ppm for -NHCH2CH3) and hydroxyl protons (δ ~5–9 ppm) would distinguish this compound from methyl or triazole-substituted analogs .
- 13C NMR: The ethylamino carbon (C-NHCH2CH3) would resonate at δ ~40–50 ppm, contrasting with methyl (δ ~20–30 ppm) or triazole carbons (δ ~120–150 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
